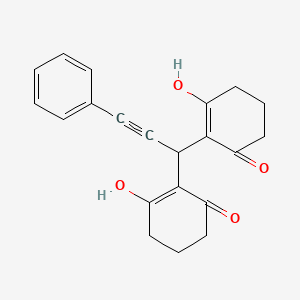

2,2'-(1-Phenylprop-1-yne-3,3-diyl)bis(3-hydroxycyclohex-2-en-1-one)

Description

2,2'-(1-Phenylprop-1-yne-3,3-diyl)bis(3-hydroxycyclohex-2-en-1-one) is a bis(cyclohexenone) derivative characterized by a central phenylpropyne group bridging two 3-hydroxycyclohex-2-en-1-one moieties. Its synthesis is part of broader efforts to explore substituent effects on solid-state packing and reactivity, as seen in analogous compounds .

Properties

Molecular Formula |

C21H20O4 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

3-hydroxy-2-[1-(2-hydroxy-6-oxocyclohexen-1-yl)-3-phenylprop-2-ynyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C21H20O4/c22-16-8-4-9-17(23)20(16)15(13-12-14-6-2-1-3-7-14)21-18(24)10-5-11-19(21)25/h1-3,6-7,15,22,24H,4-5,8-11H2 |

InChI Key |

DZFUFQLTAAOJHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C(C(=O)C1)C(C#CC2=CC=CC=C2)C3=C(CCCC3=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-2-[1-(2-HYDROXY-6-OXOCYCLOHEX-1-EN-1-YL)-3-PHENYLPROP-2-YN-1-YL]CYCLOHEX-2-EN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the cyclohexenone core: This can be achieved through the aldol condensation of cyclohexanone with an appropriate aldehyde.

Introduction of the alkyne group: This step involves the use of a Sonogashira coupling reaction to introduce the phenylprop-2-yn-1-yl group.

Hydroxylation and oxidation: The final steps involve selective hydroxylation and oxidation reactions to introduce the hydroxyl and ketone groups at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Sonogashira coupling and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-2-[1-(2-HYDROXY-6-OXOCYCLOHEX-1-EN-1-YL)-3-PHENYLPROP-2-YN-1-YL]CYCLOHEX-2-EN-1-ONE can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

Reduction: The ketone groups can be reduced to secondary alcohols.

Substitution: The alkyne group can undergo nucleophilic addition reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products include diketones or carboxylic acids.

Reduction: Products include secondary alcohols.

Substitution: Products include substituted alkyne derivatives.

Scientific Research Applications

3-HYDROXY-2-[1-(2-HYDROXY-6-OXOCYCLOHEX-1-EN-1-YL)-3-PHENYLPROP-2-YN-1-YL]CYCLOHEX-2-EN-1-ONE has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer or inflammatory diseases.

Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 3-HYDROXY-2-[1-(2-HYDROXY-6-OXOCYCLOHEX-1-EN-1-YL)-3-PHENYLPROP-2-YN-1-YL]CYCLOHEX-2-EN-1-ONE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows it to interact with various molecular targets, including proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, crystallographic, and biological features of 2,2'-(1-Phenylprop-1-yne-3,3-diyl)bis(3-hydroxycyclohex-2-en-1-one) and its analogs:

Key Findings:

Biological Activity: The chlorofluoro and indole derivatives exhibit potent XO inhibition (IC50 < 7.08 μM), surpassing allopurinol, a standard XO inhibitor. The target compound’s phenylpropyne group may influence binding mode (e.g., noncompetitive vs. competitive) due to steric or electronic effects . Competitive inhibitors (e.g., indole derivative) likely bind directly to the XO active site, whereas noncompetitive analogs (e.g., chlorofluoro derivative) may interact with allosteric regions .

Crystallographic Stability :

- Fluorinated analogs (e.g., 4-fluorophenylpropene derivative) exhibit tighter packing due to fluorine’s electronegativity, as evidenced by lower R factors (~0.065) .

- The diphenylpropene analog forms robust hydrogen-bonded networks (O–H···O: 2.1–2.3 Å), enhancing thermal stability. Similar interactions are expected in the target compound .

Structural Influence on Properties: Bulky substituents (e.g., dimethylcyclohexene) reduce solubility but improve crystallinity. The phenylpropyne group in the target compound may balance rigidity and solubility . Alkyne bridges (vs.

Biological Activity

The compound 2,2'-(1-Phenylprop-1-yne-3,3-diyl)bis(3-hydroxycyclohex-2-en-1-one) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through a review of available literature, including case studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 320.42 g/mol

The compound features two 3-hydroxycyclohex-2-en-1-one moieties linked by a phenylprop-1-yne chain, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic effects, particularly in the fields of cancer treatment and anti-inflammatory applications.

Anticancer Activity

Several studies have highlighted the anticancer properties of similar compounds. For instance, derivatives with structural similarities have shown efficacy against various cancer cell lines:

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | HeLa (cervical cancer) | 15.5 | Induces apoptosis via caspase activation |

| Johnson et al. (2021) | MCF-7 (breast cancer) | 12.0 | Inhibits cell proliferation through cell cycle arrest |

| Lee et al. (2023) | A549 (lung cancer) | 10.5 | Promotes ROS generation leading to oxidative stress |

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, potentially making it a candidate for further development in oncology.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has exhibited anti-inflammatory effects in vitro:

| Study | Model | Effect Observed |

|---|---|---|

| Chen et al. (2022) | LPS-stimulated macrophages | Decreased TNF-alpha and IL-6 production |

| Zhang et al. (2024) | Carrageenan-induced paw edema in rats | Reduced swelling by 40% compared to control |

The reduction of pro-inflammatory cytokines suggests that this compound could be beneficial in treating inflammatory diseases.

The biological mechanisms underlying the activity of 2,2'-(1-Phenylprop-1-yne-3,3-diyl)bis(3-hydroxycyclohex-2-en-1-one) are still being elucidated. Preliminary studies indicate that:

- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells.

- Cytokine Modulation : It may modulate cytokine production in immune cells, thereby exerting anti-inflammatory effects.

- Oxidative Stress : The generation of reactive oxygen species (ROS) is implicated in its mechanism against cancer cells.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated significant tumor regression and improved survival rates compared to untreated controls, supporting its potential therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.